5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
5-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3 |
InChI Key |
GDMUANYCDKJQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CCC2)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Methylation on Naphthalenone Precursors
One approach involves starting from a suitably substituted naphthalen-1(2H)-one or related ketone, followed by regioselective fluorination and methylation.
- Fluorination: Electrophilic fluorination reagents or fluorinating agents such as nonafluorobutanesulfonyl fluoride can be used to introduce fluorine onto the aromatic ring, often via enol or enolate intermediates formed by lithium diisopropylamide (LDA) treatment at low temperatures (-78 °C). This method ensures regioselective fluorination at the desired position on the ring system.
- Methylation: Methyl groups can be installed by alkylation of an appropriate intermediate, for example, using methyl iodide or other methyl donors under basic conditions. Alternatively, methyl substitution can be introduced in earlier synthetic steps by using methyl-substituted starting materials.
Cyclization and Reduction to Form the Dihydronaphthalenone Core
- The 3,4-dihydro-1(2H)-naphthalenone structure is formed by partial reduction of naphthalenone or through intramolecular cyclization reactions.
- Catalytic hydrogenation or selective reduction methods can be applied to reduce the aromatic ring partially, yielding the dihydro derivative.
- In some syntheses, cyclization is achieved by condensation reactions involving coumarin derivatives or indolinone acetates with bases such as triethylamine in solvents like acetone, followed by chromatographic purification.
Specific Example Procedure
A representative preparation involves:
- Suspending coumarin-3-carboxylic acid with 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate and triethylamine in acetone at room temperature.
- Stirring the mixture for 22 hours to allow for condensation and cyclization.
- Removing the solvent under vacuum.
- Purifying the crude product by flash column chromatography using petroleum ether/ethyl acetate (3:1) to isolate the desired this compound.
Alternative Fluorination via Enol Nonaflate Intermediates
- Ketone precursors can be converted to enol nonaflates by reaction with LDA and nonafluorobutanesulfonyl fluoride.
- Subsequent reaction with silver nitrate and ammonium persulfate in a tBuOH/H2O mixture under nitrogen atmosphere at 30 °C for 12 hours leads to α-perfluoroalkyl ketones.
- This method allows for introduction of fluorine substituents at specific positions on the dihydronaphthalenone ring system.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |
|---|---|---|---|---|
| Fluorination via enolate | LDA, nonafluorobutanesulfonyl fluoride, THF | -78 °C to RT | Overnight | Enol nonaflate intermediate formed |
| α-Perfluoroalkylation | (NH4)2S2O8, AgNO3, tBuOH/H2O, N2 atmosphere | 30 °C | 12 h | α-Perfluoroalkyl ketone obtained |
| Coumarin-indolinone coupling | Coumarin-3-carboxylic acid, 5-fluoro-1-methyl-2-oxoindolin-3-yl acetate, triethylamine, acetone | RT | 22 h | Product isolated by chromatography |
| Purification | Flash column chromatography (petroleum ether/ethyl acetate) | Ambient | - | High purity product obtained |
Analytical and Structural Confirmation
- The synthesized compound is typically characterized by NMR (1H, 13C, 19F), mass spectrometry, and X-ray crystallography to confirm the substitution pattern and ring structure.
- Crystallographic data reveal precise atomic positions and confirm the fluorine and methyl substituents on the dihydronaphthalenone core.
Research Findings and Optimization Notes
- Solvent choice critically affects yield; polar aprotic solvents like DMSO give better yields in related fluorination reactions compared to non-polar solvents.
- The use of triethylamine as a base in coupling reactions facilitates smooth condensation and cyclization.
- Flash chromatography with petroleum ether/ethyl acetate mixtures is effective for purification.
- Reaction times vary from 12 to 24 hours depending on the step and reagent reactivity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-fluoro-6-methyl-1-naphthoic acid.
Reduction: Formation of 5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 5-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features, molecular weights, and sources of 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one with its analogs:
Key Observations:
Biological Activity
5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 1935209-55-4) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHF O |
| Molecular Weight | 178.203 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 293.1 ± 39.0 °C |
| Melting Point | Not available |
| Flash Point | 117.7 ± 17.3 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Inhibition Studies
In vitro studies have shown that the compound exhibits inhibitory activity against several targets:
- Hypoxia-Inducible Factor (HIF) : It has been noted for its potential role in modulating HIF-1α activity, which is crucial for cellular adaptation to hypoxia .
- Dihydroorotate Dehydrogenase (DHODH) : Molecular docking studies suggest that it interacts effectively with DHODH from Plasmodium falciparum, indicating potential antimalarial properties .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound:
- Antiplasmodial Activity : The compound demonstrated significant antiplasmodial effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For instance, IC values were reported as low as 0.0049 µg/mL against the sensitive strain .
- Antibacterial Activity : In a comparative study, the compound showed promising antibacterial activity against Staphylococcus aureus, with notable binding interactions with virulence factors .
Case Study 1: Antimalarial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of this compound against various strains of Plasmodium falciparum. The study highlighted:
- Strain Sensitivity : The compound displayed superior efficacy against the chloroquine-resistant strain (FCR-3) compared to standard treatments, suggesting its potential as a new therapeutic agent .
Case Study 2: Mechanistic Insights
Another study investigated the mechanistic pathways through which this compound exerts its effects on HIF signaling pathways. The findings suggested that it could potentially disrupt the stabilization of HIF under hypoxic conditions, leading to reduced tumor growth in preclinical models .
Conclusion and Future Directions
The biological activity of this compound shows promise in various therapeutic areas, particularly in combating malaria and bacterial infections. Its ability to inhibit key enzymes and modulate critical biological pathways positions it as a candidate for further drug development.
Future research should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Structural Modifications : To enhance potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
